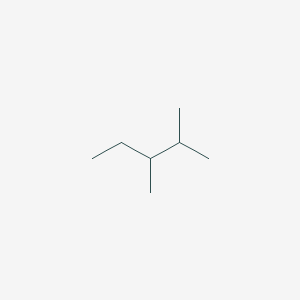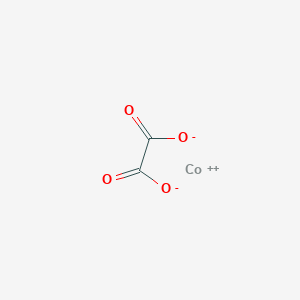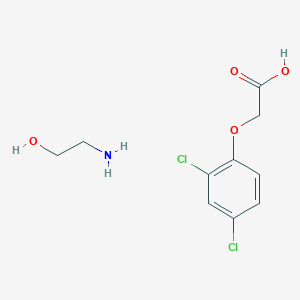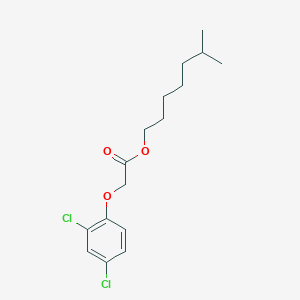
2,6-Di-tert-butylnaphthalene
Overview
Description
2,6-Di-tert-butylnaphthalene is an organic compound with the molecular formula C18H24. It is a derivative of naphthalene, where two tert-butyl groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylnaphthalene can be synthesized through several methods. One common method involves the reaction of 2,6-dichloronaphthalene with tert-butyllithium in an inert solvent. This reaction proceeds under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves shape-selective reactions using zeolite catalysts. The process typically includes the alkylation of naphthalene with tert-butyl chloride in the presence of a zeolite catalyst, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butylnaphthalene exerts its effects involves its interaction with molecular targets through its aromatic and bulky tert-butyl groups. These interactions can stabilize certain molecular structures, inhibit aggregation, and influence various chemical pathways. For example, it has been shown to stabilize asphaltene molecules in the oil industry, preventing their aggregation and improving processing efficiency .
Comparison with Similar Compounds
- 2,6-Diethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,6-Diisopropylnaphthalene
Comparison: 2,6-Di-tert-butylnaphthalene is unique due to its bulky tert-butyl groups, which provide greater steric hindrance and stability compared to its ethyl, methyl, and isopropyl counterparts. This makes it particularly useful in applications requiring high stability and resistance to degradation .
Properties
IUPAC Name |
2,6-ditert-butylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXZNWUOXLMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192299 | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3905-64-4 | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-di-tert-butylnaphthalene interesting from a structural and dynamic perspective?
A1: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Two polymorphs have been extensively studied [, ]. Interestingly, these polymorphs display significantly different dynamic behaviors despite subtle structural variations observed through X-ray diffraction and 13C MAS NMR spectroscopy []. These differences in dynamics are reflected in 1H NMR spin-lattice relaxation measurements []. This makes this compound an intriguing subject for studying the impact of intermolecular forces on molecular structure and dynamics in the solid state.
Q2: How does the polymorphic nature of this compound affect its characterization?
A2: The existence of polymorphs requires careful consideration during characterization. For instance, 1H NMR spin-lattice relaxation rate measurements, coupled with traditional crystallography, are crucial for distinguishing between polymorphs with varying numbers of crystallographically independent tert-butyl groups []. Understanding the presence of different polymorphs, and their potential interconversion under experimental conditions, is vital for accurate interpretation of spectroscopic and physical data.
Q3: Has this compound demonstrated potential in any specific applications?
A3: Research suggests this compound could be a valuable component in asphaltene stabilization []. Additionally, a study demonstrated the highly regioselective di-tert-amylation of naphthalene over a reusable H-mordenite zeolite catalyst, resulting in a significant yield of this compound alongside other dialkylnaphthalenes []. This finding highlights its potential use in synthesizing specific alkylnaphthalene derivatives, which could have various industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B165505.png)













